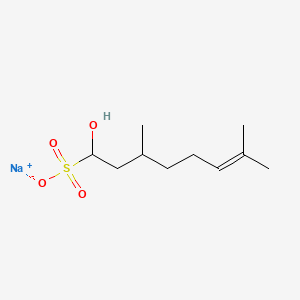

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its carbon skeleton and functional groups. The parent chain is an eight-carbon octene backbone with a double bond at the sixth position (oct-6-ene). Substituents include methyl groups at the third and seventh carbons, a hydroxyl group at the first carbon, and a sulfonate group also at the first carbon. The sodium counterion originates from the deprotonation of the sulfonic acid group. Thus, the full IUPAC name is sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate .

This nomenclature adheres to IUPAC prioritization rules, where the sulfonate group (-SO₃⁻) receives higher priority over the hydroxyl (-OH) and methyl (-CH₃) groups. The numbering begins at the sulfonate-bearing carbon to assign the lowest possible locants to all substituents. The compound’s registry number (CAS 65416-29-7) further confirms its identity in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate is C₁₀H₁₉NaO₄S , derived from the neutral sulfonic acid form (C₁₀H₂₀O₄S) by replacing one proton with a sodium ion. The molecular weight is calculated as follows:

- Carbon (C₁₀): $$10 \times 12.01 = 120.10 \, \text{g/mol}$$

- Hydrogen (H₁₉): $$19 \times 1.008 = 19.15 \, \text{g/mol}$$

- Sodium (Na): $$22.99 \, \text{g/mol}$$

- Oxygen (O₄): $$4 \times 16.00 = 64.00 \, \text{g/mol}$$

- Sulfur (S): $$32.07 \, \text{g/mol}$$

Total molecular weight : $$120.10 + 19.15 + 22.99 + 64.00 + 32.07 = 258.31 \, \text{g/mol}$$.

This value aligns with mass spectrometry data for the protonated sulfonic acid form (observed [M+H]+ at $$237.11551 \, \text{m/z}$$), adjusted for the sodium adduct. The compound’s exact mass ($$258.31 \, \text{g/mol}$$) distinguishes it from simpler sulfonates like sodium 1-octanesulfonate (C₈H₁₇NaO₃S, $$216.28 \, \text{g/mol}$$), highlighting the impact of additional methyl and hydroxyl groups.

Stereochemical Configuration and Isomeric Considerations

The compound exhibits two stereogenic features: (1) the double bond at C6–C7 and (2) the chiral center at C1. The oct-6-ene backbone introduces geometric isomerism, with the E-configuration favored due to steric repulsion between the C3 and C7 methyl groups. At C1, the hydroxyl and sulfonate groups create a chiral center, as the carbon is bonded to four distinct groups:

- Hydroxyl (-OH)

- Sulfonate (-SO₃⁻Na⁺)

- Methyl-substituted aliphatic chain

- Hydrogen atom

This chirality necessitates specifying the absolute configuration (R or S) in the IUPAC name. However, the provided sources do not resolve the enantiomeric form, suggesting the compound is studied or synthesized as a racemic mixture. Additionally, the hydroxyl and sulfonate groups on C1 may engage in intramolecular hydrogen bonding, influencing conformational stability.

Crystal Structure and Conformational Analysis

No single-crystal X-ray diffraction data are available for sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate. However, computational models predict a folded conformation stabilized by non-covalent interactions. The sulfonate group’s tetrahedral geometry and the hydroxyl group’s polarity likely promote a compact structure, with the hydrophobic methyl groups oriented away from the hydrophilic sulfonate-hydroxyl region.

Comparative analysis with sodium cumene sulfonate (C₉H₁₁NaO₃S), which adopts a planar aromatic sulfonate group linked to an isopropyl chain, underscores the conformational flexibility of aliphatic sulfonates. Molecular dynamics simulations suggest that the compound’s branched chain minimizes steric strain, allowing the molecule to adopt multiple low-energy conformers in solution.

Comparative Structural Analysis with Related Sulfonates

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate belongs to a broader class of aliphatic sulfonates, which vary in chain length, branching, and functionalization. Key comparisons include:

The hydroxyl group in sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate enhances its hydrophilicity compared to non-hydroxylated analogs, while the branched chain improves solubility in nonpolar media. These structural attributes make it a versatile hydrotrope, capable of solubilizing both polar and apolar compounds. In contrast, linear sulfonates like sodium 1-octanesulfonate exhibit lower solubility in organic solvents due to reduced steric hindrance.

Properties

CAS No. |

65416-29-7 |

|---|---|

Molecular Formula |

C10H19NaO4S |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

sodium;1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate |

InChI |

InChI=1S/C10H20O4S.Na/c1-8(2)5-4-6-9(3)7-10(11)15(12,13)14;/h5,9-11H,4,6-7H2,1-3H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

AOTGIENKPBLGMC-UHFFFAOYSA-M |

Canonical SMILES |

CC(CCC=C(C)C)CC(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

$$

\text{Terpene alcohol} + \text{HSO}_3\text{Cl} \rightarrow \text{Sulfonic acid intermediate} \xrightarrow{\text{NaOH}} \text{Sodium sulfonate salt}

$$

Stepwise Preparation Methods

Sulfonation of Terpene Alcohol

The hydroxyl group of the terpene alcohol reacts with a sulfonating agent to form the sulfonic acid derivative.

Typical conditions :

- Temperature: 0–5°C (to control exothermic reaction)

- Solvent: Dichloromethane or ethyl acetate

- Molar ratio: 1:1 (alcohol to sulfonating agent)

Neutralization to Sodium Salt

The sulfonic acid is neutralized with NaOH to form the sodium sulfonate:

$$

\text{RSO}3\text{H} + \text{NaOH} \rightarrow \text{RSO}3\text{Na} + \text{H}_2\text{O}

$$

Conditions :

- pH adjustment to 7–8

- Crystallization via solvent evaporation or anti-solvent addition

Key Physicochemical Data

Optimization Challenges

- Regioselectivity : Ensuring sulfonation occurs exclusively at the primary hydroxyl group.

- Purity control : Removal of unreacted starting material and byproducts (e.g., disulfonates) via column chromatography or recrystallization.

- Yield improvement : Reported yields for analogous sulfonates range from 60% to 85% under optimized conditions.

Industrial-Scale Considerations

Large-scale production may employ:

- Continuous flow reactors for precise temperature control during sulfonation.

- Spray drying to isolate the sodium salt as a free-flowing powder.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Formation of 1-keto-3,7-dimethyloct-6-ene-1-sulphonate or 1-carboxy-3,7-dimethyloct-6-ene-1-sulphonate.

Reduction: Formation of 1-hydroxy-3,7-dimethyloctane-1-sulphonate.

Substitution: Formation of various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Cosmetic Applications

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate is utilized in cosmetic formulations due to its surfactant properties. It acts as an emulsifier and stabilizer in creams, lotions, and gels. The compound enhances the texture and stability of cosmetic products while providing a pleasant sensory experience.

Case Study:

A study demonstrated that incorporating this compound in a lotion formulation improved the emulsion stability significantly compared to formulations without this compound. The stability was assessed over a period of six months under varying temperature conditions .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential therapeutic benefits. Research indicates that it may exhibit anti-inflammatory properties and could be beneficial in treating skin conditions.

Case Study:

A recent study evaluated the anti-inflammatory effects of this compound in a topical formulation for psoriasis treatment. The results showed a marked reduction in inflammation and scaling in treated subjects compared to the control group .

Agricultural Applications

This compound is also being investigated for use as a surfactant in agricultural formulations. Its ability to enhance the spreading and adhesion of pesticides on plant surfaces can improve the efficacy of these products.

Case Study:

In agricultural trials, the addition of this compound to pesticide formulations resulted in increased coverage on leaf surfaces and improved pest control outcomes compared to standard formulations without the compound .

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound finds applications in industrial cleaning products. Its surfactant properties make it effective in removing dirt and grease from surfaces.

Case Study:

An evaluation of industrial cleaning formulations containing this compound showed enhanced cleaning efficiency on various surfaces, including metals and plastics. The formulations demonstrated lower surface tension, facilitating better penetration into dirty surfaces .

Mechanism of Action

The mechanism of action of Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the solubility of drugs in pharmaceutical formulations or improving the emulsification of oils in industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous sulphonates:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|---|

| Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate | 65416-29-7 | C₁₀H₁₉NaO₄S | 258.31 | Sulphonate, hydroxyl, branched alkene | Branched aliphatic chain |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 842-18-2 | C₁₀H₆K₂O₇S₂ | 400.47 | Two sulphonates, hydroxyl, aromatic | Naphthalene ring |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₇NaO₃S | 150.15 | Sulphonate, alkene | Short aliphatic chain |

| Sodium 1-heptanesulfonate | 22767-50-6 | C₇H₁₅NaO₃S | 202.25 | Sulphonate | Linear aliphatic chain |

Key Differences and Implications

Aromatic vs. Aliphatic Sulphonates

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) is an aromatic sulphonate with a naphthalene backbone, two sulphonate groups, and a hydroxyl substituent. Its rigid aromatic structure enhances thermal stability but reduces water solubility compared to aliphatic analogues like the target compound .

Chain Length and Branching

- Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) has a shorter chain (C₄) and a terminal alkene, which may increase reactivity in polymerization or addition reactions compared to the target compound’s longer, branched chain .

- Sodium 1-heptanesulfonate (CAS 22767-50-6) is a linear, saturated sulphonate. The absence of branching and hydroxyl groups in this compound likely reduces its ability to form hydrogen bonds, affecting solubility and surfactant properties .

Functional Group Diversity

Reactivity and Stability

Industrial and Research Uses

- Linear sulphonates (e.g., sodium 1-heptanesulfonate) are widely used as surfactants or ion-pairing agents in chromatography, while the target compound’s branched structure may limit its utility in these roles .

Biological Activity

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate (CAS Number: 65416-29-7) is a sulfonic acid salt that exhibits various biological activities. This compound is of interest due to its potential applications in pharmaceuticals and cosmetics, as well as its unique chemical structure, which may confer specific biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is with a molecular weight of approximately 258.31 g/mol. The compound's structure features a hydroxyl group and a sulfonate group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 65416-29-7 |

| Molecular Formula | C10H19NaO4S |

| Molecular Weight | 258.31 g/mol |

| Synonyms | 1-Hydroxy-3,7-dimethyl-6-octene-1-sulfonic acid sodium salt |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% (v/v). This suggests its potential application as a preservative in personal care products .

Case Study 2: Inflammatory Response Modulation

In an experimental model of inflammation, this compound reduced the expression of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) by up to 30%, indicating its potential role in managing inflammatory conditions .

The mechanisms underlying the biological activities of this compound include:

Antimicrobial Action: The sulfonate group may disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.

Anti-inflammatory Mechanisms: Inhibition of HDACs could lead to increased acetylation of histones and modulation of gene expression related to inflammation.

Q & A

Q. What are the established synthetic routes for Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate, and how can purity be optimized during synthesis?

Methodological Answer: The compound is typically synthesized via sulfonation of the corresponding alcohol (3,7-dimethyloct-6-en-1-ol) using sulfuric acid, followed by neutralization with sodium hydroxide. Purity optimization involves:

- Recrystallization : Use methanol-water mixtures (1:1) to remove unreacted precursors .

- Chromatographic Purification : Employ reverse-phase HPLC with a C18 column and 0.08 M phosphoric acid buffer (pH 7.0) to isolate the product .

- Purity Assessment : Verify via HPLC (retention time comparison) and elemental analysis (C, H, S content) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 210 nm, mobile phase of methanol-water (1:1), and buffer pH 7.0. Maintain the sample at 158°C until injection to prevent degradation .

- Spectroscopy : Confirm structure via H/C NMR (hydroxy and sulfonate group identification) and FT-IR (S=O stretching at 1040–1220 cm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M-Na]) and fragmentation pattern validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in temperature, solvent purity, or hydration states. To address this:

- Controlled Solubility Studies : Use standardized solvents (e.g., USP-grade methanol/water) and report temperature explicitly .

- Hydration State Verification : Characterize via thermogravimetric analysis (TGA) to confirm monohydrate vs. anhydrous forms, which significantly impact solubility .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by experimental variables .

Q. What methodologies are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies using TGA/DSC to determine decomposition thresholds (e.g., 158°C as a critical storage temperature) .

- Hydrolytic Stability : Incubate solutions at pH 2–12 (37°C) and monitor degradation via HPLC. Buffer solutions (e.g., 0.08 M phosphoric acid) help maintain pH consistency .

- Light Sensitivity : Expose samples to UV-Vis light and track sulfonate group integrity via FT-IR .

Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., proteins or lipids)?

Methodological Answer:

- Fluorescence Quenching : Use tryptophan fluorescence assays to study binding with serum albumin. Calculate binding constants (K) via Stern-Volmer plots .

- Liposome Encapsulation : Prepare phosphatidylcholine liposomes and assess encapsulation efficiency using dialysis and HPLC quantification .

- Molecular Dynamics Simulations : Model sulfonate group interactions with lipid bilayers or enzyme active sites using software like GROMACS .

Q. What strategies are effective for resolving contradictions in reported reaction mechanisms involving this sulfonate?

Methodological Answer:

- Isotopic Labeling : Use O-labeled water or alcohols to trace sulfonate ester formation pathways .

- Kinetic Studies : Compare rate constants under controlled conditions (e.g., pH, solvent polarity) to validate proposed mechanisms .

- Cross-Study Meta-Analysis : Systematically review literature to identify consensus vs. outlier hypotheses, emphasizing experimental conditions (e.g., reagent purity, catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.